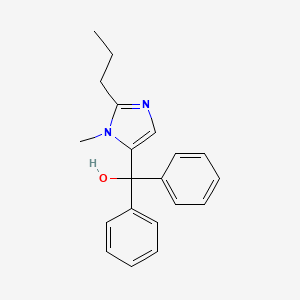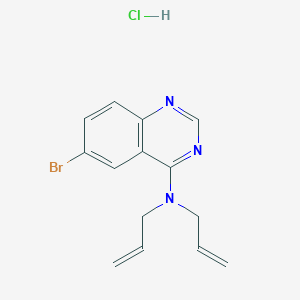
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinazolinamines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The exact mechanism of action of N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride is not fully understood. However, it is believed to exert its biological effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. The compound has also been shown to induce DNA damage and oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and tyrosine kinase. The compound has also been shown to induce the production of reactive oxygen species, leading to oxidative stress. In addition, N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has been shown to affect various physiological processes, including cell cycle progression and angiogenesis.
実験室実験の利点と制限
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. The compound has also been shown to have potent anticancer activity against various cancer cell lines. However, there are also some limitations to using N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. In addition, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its biological effects.
将来の方向性
There are several future directions for the research on N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride. One area of interest is the development of novel derivatives of the compound with improved solubility and bioavailability. Another area of interest is the investigation of the compound's potential applications in combination therapy with other anticancer agents. Furthermore, the elucidation of the compound's mechanism of action and its effects on various signaling pathways could provide insights into its biological activity and potential therapeutic applications.
合成法
The synthesis of N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride involves the reaction of 6-bromo-4-quinazolinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via N-allylation of the amine group, followed by quinazoline ring closure to form the desired product. The purity and yield of the product can be improved by recrystallization and column chromatography.
科学的研究の応用
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound exerts its anticancer effect through various mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In addition to cancer therapy, N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has also been investigated for its antimicrobial and anti-inflammatory activities.
特性
IUPAC Name |
6-bromo-N,N-bis(prop-2-enyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3.ClH/c1-3-7-18(8-4-2)14-12-9-11(15)5-6-13(12)16-10-17-14;/h3-6,9-10H,1-2,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIOKWUSCAKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=NC2=C1C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

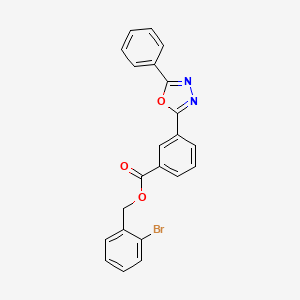
![4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5221407.png)

![propyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5221417.png)
![3-[(diphenylacetyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5221418.png)

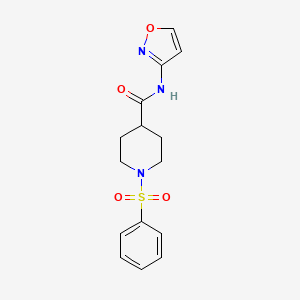
![1-[5-(4-bromophenoxy)pentyl]piperidine](/img/structure/B5221443.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5221456.png)
![1-ethyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5221469.png)
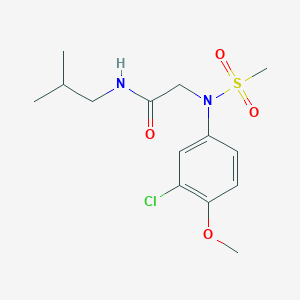
![3-chloro-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5221489.png)
